molecular formula C14H23N5 B11755268 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11755268
M. Wt: 261.37 g/mol
InChI Key: UQGFBWMDABJJSC-UHFFFAOYSA-N
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Description

The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the ethyl, methyl, and propan-2-yl groups through alkylation reactions. The final step usually involves the coupling of the two pyrazole rings via a methylene bridge, facilitated by reagents such as formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, potentially altering its functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may serve as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can be studied for their biological activity, including potential antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of pyrazole rings suggests potential activity as enzyme inhibitors or receptor modulators, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazole
  • 4-methyl-1H-pyrazole

Uniqueness

“(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is unique due to the presence of two pyrazole rings connected by a methylene bridge, along with distinct ethyl, methyl, and propan-2-yl substituents. This structural complexity imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-5-18-10-14(12(4)17-18)8-15-6-13-7-16-19(9-13)11(2)3/h7,9-11,15H,5-6,8H2,1-4H3

InChI Key

UQGFBWMDABJJSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)C(C)C

Origin of Product

United States

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